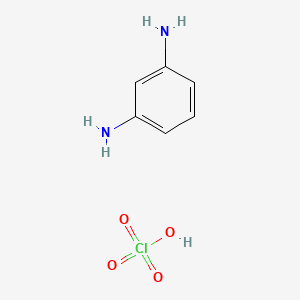

Benzene-1,3-diamine;perchloric acid

Description

Benzene-1,3-diamine (C₆H₈N₂), also known as m-phenylenediamine, is an aromatic diamine with amine groups at the meta positions of the benzene ring. It is synthesized via the reduction of m-dinitrobenzene using iron and hydrochloric acid . This compound serves as a precursor for dyes, pharmaceuticals, and polymers due to its reactive amine groups.

Perchloric acid (HClO₄) is a potent mineral acid and oxidizing agent, notable for its high conductivity in aqueous solutions . When combined with benzene-1,3-diamine, the reaction likely forms a salt (C₆H₈N₂·HClO₄), where the diamine acts as a base. Such salts are of interest in materials science and catalysis due to the oxidative properties of perchlorate ions.

Properties

CAS No. |

880467-61-8 |

|---|---|

Molecular Formula |

C6H9ClN2O4 |

Molecular Weight |

208.60 g/mol |

IUPAC Name |

benzene-1,3-diamine;perchloric acid |

InChI |

InChI=1S/C6H8N2.ClHO4/c7-5-2-1-3-6(8)4-5;2-1(3,4)5/h1-4H,7-8H2;(H,2,3,4,5) |

InChI Key |

BZWROHOXEWZENX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N)N.OCl(=O)(=O)=O |

Origin of Product |

United States |

Preparation Methods

Direct Neutralization Method

The primary synthesis route involves the neutralization of benzene-1,3-diamine with perchloric acid under controlled conditions. According to EvitaChem’s protocol, benzene-1,3-diamine is first dissolved in a polar aprotic solvent such as acetonitrile or ethanol. Perchloric acid (HClO₄) is then introduced dropwise to the solution while maintaining temperatures between 0°C and 5°C to mitigate exothermic heat generation. The gradual addition ensures complete protonation of the amino groups without inducing decomposition.

The reaction proceeds via the following equilibrium:

$$

\text{C}6\text{H}4(\text{NH}2)2 + 2\text{HClO}4 \rightleftharpoons \text{C}6\text{H}4(\text{NH}3^+)2 \cdot 2\text{ClO}4^-

$$

Crystallization is initiated by cooling the mixture to -20°C, yielding a white crystalline product. The use of aprotic solvents like acetonitrile enhances the solubility of the diamine while minimizing side reactions.

Purification of Starting Material

Prior to neutralization, the purity of benzene-1,3-diamine is critical. Technical-grade m-phenylenediamine often contains ortho and para isomers, organic residues, and trace moisture, which accelerate decomposition. A purification method described in US3203994A involves dissolving the crude diamine in a nonpolar, water-immiscible solvent (e.g., toluene or hexane) at room temperature. The low solubility of m-phenylenediamine in these solvents facilitates the removal of hydrophilic impurities via liquid-liquid extraction. This step is repeated until the organic phase exhibits no discoloration, indicating high purity.

Reaction Conditions and Optimization

Temperature Control

Exothermic protonation necessitates stringent temperature management. Elevated temperatures (>10°C) promote the decomposition of perchloric acid and oxidation of the diamine, leading to byproducts such as quinones. Modern protocols employ jacketed reactors with cryogenic cooling systems to maintain sub-ambient conditions throughout the acid addition.

Solvent Selection

Solvent polarity profoundly influences reaction efficiency. Studies comparing protic (e.g., methanol) and aprotic (e.g., acetonitrile) solvents reveal that dissociation of the diamine’s amino groups is suppressed in aprotic media, favoring salt formation. For instance, in 50% aqueous methanol, the basicity of aromatic amines decreases due to enhanced solvation of ammonium ions, altering protonation equilibria. Thus, acetonitrile is preferred for its ability to stabilize the protonated intermediate while minimizing side reactions.

Mechanistic Insights

Protonation Dynamics

The protonation of benzene-1,3-diamine by perchloric acid is a two-step process. The first amino group undergoes protonation rapidly, while the second protonation is slower due to electrostatic repulsion between adjacent ammonium centers. Potentiometric titration studies in mixed solvents demonstrate that the Hammett acidity function (H₀) of perchloric acid drives complete protonation even at low concentrations.

Crystallization Kinetics

Crystallization is governed by the solubility product of the salt. Cooling the reaction mixture reduces the solubility of benzene-1,3-diamine; perchloric acid, prompting nucleation. Seed crystals or ultrasonication may be employed to accelerate crystallization kinetics. The resulting crystals are filtered under inert atmosphere to prevent oxidation, washed with cold solvent, and dried under vacuum.

Industrial and Laboratory-Scale Production

Scalability Challenges

Scaling the neutralization method introduces challenges such as heat dissipation and mixing efficiency. Pilot-scale reactors utilize continuous flow systems with in-line cooling to maintain temperature homogeneity. Perchloric acid’s corrosivity further necessitates equipment constructed from glass-lined steel or polytetrafluoroethylene (PTFE).

Yield and Purity

Typical yields range from 75% to 85%, with purity exceeding 98% when purified via recrystallization from ethanol-water mixtures. Impurities, primarily unreacted diamine and residual solvent, are quantified using high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.

Applications and Stability Considerations

Benzene-1,3-diamine; perchloric acid serves as a precursor in synthesizing coordination complexes with transition metals, leveraging the diamine’s chelating ability and the perchlorate counterion’s weak coordination. However, the compound’s sensitivity to moisture and light mandates storage in amber glass containers under nitrogen atmosphere.

Chemical Reactions Analysis

Types of Reactions

Benzene-1,3-diamine undergoes various chemical reactions, including:

Oxidation: Benzene-1,3-diamine can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form corresponding amines.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas and metal catalysts (e.g., palladium on carbon) are used.

Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid, sulfuric acid, and halogens.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Benzene-1,3-diamine;perchloric acid has various applications in scientific research:

Chemistry: Used as a precursor in the synthesis of dyes, polymers, and other organic compounds.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for potential therapeutic applications, including anticancer and antimicrobial properties.

Industry: Utilized in the production of rubber chemicals, antioxidants, and corrosion inhibitors

Mechanism of Action

The mechanism of action of benzene-1,3-diamine involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to changes in their activity and function. The amino groups in benzene-1,3-diamine can form hydrogen bonds and other interactions with biological molecules, influencing their structure and activity .

Comparison with Similar Compounds

Structural and Functional Analogues

(a) N¹-Phenylbenzene-1,3-diamine Hydrochloride

- Formula : C₁₂H₁₃ClN₂ .

- Properties : A hydrochloride salt with a phenyl substituent on one amine group. The chlorine anion contributes to moderate solubility in polar solvents.

- Applications : Used in synthetic intermediates for dyes and pharmaceuticals.

(b) Chrysoidine Derivatives

- Examples: Chrysoidine monohydrochloride (CAS 532-82-1) and chrysoidine dihydrochloride (CAS 63681-54-9) .

- Structure : Azo-linked derivatives of benzene-1,3-diamine with phenyl and sulfonate groups.

- Hazards : Classified as mutagenic (H341), skin irritants (H315), and hazardous to aquatic life (H410) .

(c) Benzene-1,3-diamine Dihydrochloride

- Formula : C₆H₁₀Cl₂N₂ (CAS 541-69-5) .

- Properties : Higher chloride content enhances water solubility compared to the perchlorate salt.

Acid Salts of Benzene-1,3-diamine

Key Differentiators

- Perchlorate Salts : The perchloric acid salt exhibits strong oxidative behavior, making it suitable for explosives and electrochemical applications . However, this property also increases its hazard profile compared to hydrochlorides.

- Safety Profiles: Benzene-1,3-diamine derivatives with sulfonate or acetate groups (e.g., chrysoidine monoacetate) show lower oxidative risks but higher mutagenicity .

- Solubility : Hydrochloride salts generally have higher aqueous solubility than perchlorate salts due to smaller anion size.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.